17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester
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Overview
Description
17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester is a complex organic compound that belongs to the class of steroid glycosides. This compound is characterized by its unique structure, which includes an estradiol backbone with multiple acetyl groups and a glucopyranosiduronate moiety. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester typically involves multiple steps, starting from estradiol. The key steps include:
Glycosylation: The attachment of the glucopyranosiduronate moiety to the acetylated estradiol.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled acetylation and glycosylation reactions.
Continuous Flow Systems: Implementation of continuous flow systems for efficient and scalable production.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Hydroxyl derivatives of the parent compound.
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Scientific Research Applications
17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester has a wide range of scientific research applications, including:
Medicinal Chemistry: Used in the development of novel therapeutic agents for hormone-related disorders.
Pharmacology: Studied for its potential effects on estrogen receptors and its role in modulating hormonal pathways.
Biochemistry: Utilized in research to understand the biochemical pathways involving steroid glycosides.
Industrial Applications: Employed in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This interaction affects various physiological processes, including cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound, which lacks the acetyl and glucopyranosiduronate groups.
Estrone: Another estrogenic steroid with a similar structure but different functional groups.
Estriol: A metabolite of estradiol with additional hydroxyl groups.
Uniqueness
17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester is unique due to its multiple acetyl groups and the presence of the glucopyranosiduronate moiety. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17R)-17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O12/c1-16(34)40-26-12-11-25-24-9-7-20-15-21(8-10-22(20)23(24)13-14-33(25,26)5)44-32-30(43-19(4)37)28(42-18(3)36)27(41-17(2)35)29(45-32)31(38)39-6/h8,10,15,23-30,32H,7,9,11-14H2,1-6H3/t23-,24-,25+,26-,27+,28+,29+,30-,32-,33+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNQOWSIOCGYAE-DBXQIJSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746932 |
Source
|
Record name | (17alpha)-17-(Acetyloxy)estra-1,3,5(10)-trien-3-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59495-70-4 |
Source
|
Record name | (17alpha)-17-(Acetyloxy)estra-1,3,5(10)-trien-3-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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